molecular formula C18H16INO2 B4960302 8-[3-(4-iodophenoxy)propoxy]quinoline

8-[3-(4-iodophenoxy)propoxy]quinoline

Cat. No.: B4960302
M. Wt: 405.2 g/mol
InChI Key: WLYMKNVYHSYHDK-UHFFFAOYSA-N
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Description

8-[3-(4-Iodophenoxy)propoxy]quinoline is a synthetic quinoline derivative characterized by a propoxy linker connecting the quinoline core to a 4-iodophenoxy substituent. The quinoline scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name

8-[3-(4-iodophenoxy)propoxy]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16INO2/c19-15-7-9-16(10-8-15)21-12-3-13-22-17-6-1-4-14-5-2-11-20-18(14)17/h1-2,4-11H,3,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYMKNVYHSYHDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCCCOC3=CC=C(C=C3)I)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations on the Quinoline Core

  • 8-[2-Hydroxy-3-(Substituted Amino)propoxy]quinolines (e.g., IVa-h): These compounds, synthesized via epoxide and chlorohydrin intermediates, exhibit β-adrenergic blocking activity. Their amino-substituted propoxy chains enhance hydrogen-bonding interactions, unlike the iodophenoxy group in the target compound, which relies on hydrophobic and halogen-bonding effects .
  • 2-(4-R-Phenyl)quinoline-4-carboxylates (e.g., YS-1): Methyl ester derivatives with substituents like methoxy or chloro on the phenyl ring show moderate anticancer activity. The absence of a propoxy linker in these compounds reduces conformational flexibility compared to 8-[3-(4-iodophenoxy)propoxy]quinoline .

Propoxy-Linked Derivatives

  • 7-[3-(4-Phenylpiperazinyl)propoxy]quinoline: This compound demonstrates antipsychotic activity via dopamine receptor modulation. The piperazinyl group enhances solubility and receptor affinity, contrasting with the iodophenoxy moiety’s steric and electronic effects .
  • 8-Ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline: Substitution at the 8-position with ethoxy and fluorophenyl groups results in distinct electronic properties. The fluorine atom’s electronegativity differs from iodine’s polarizability, impacting binding to hydrophobic pockets .

Enzyme Inhibition

  • α-Glucosidase Inhibitors (Compounds 14 and 15): Propoxy and ethoxy substituents in polyhydroquinoline derivatives exhibit reduced inhibitory activity compared to longer alkyl chains due to poor fit into the enzyme’s hydrophobic groove. This suggests that the bulkier 4-iodophenoxy group in the target compound may enhance binding through complementary steric interactions .
  • Antiplasmodial Activity: 8-Substituted quinolines with electron-withdrawing groups (e.g., nitro, methoxy) show decreased antiplasmodial activity relative to 7-chloro derivatives.

Physicochemical Properties

  • Lipophilicity and Solubility: The 4-iodophenoxy group increases molecular weight (MW: ~435 g/mol) and lipophilicity (calculated LogP: ~4.2) compared to analogues like 8-methoxyquinoline (MW: 175 g/mol, LogP: 2.1). This may enhance membrane permeability but reduce aqueous solubility .
  • Metabolic Stability : Iodine’s lower metabolic lability compared to chlorine or methoxy groups could prolong the compound’s half-life in vivo .

Data Table: Key Comparative Parameters

Compound Name Substituent(s) Biological Activity LogP Molecular Weight (g/mol) Key Reference
This compound 4-Iodophenoxy, propoxy linker Under investigation ~4.2 ~435 N/A
8-[2-Hydroxy-3-(isopropylamino)propoxy]quinoline (IVc) Isopropylamino, hydroxy β-Adrenergic blocker (IC₅₀: 12 nM) 2.8 316
7-[3-(4-Phenylpiperazinyl)propoxy]quinoline Phenylpiperazinyl Dopamine receptor agonist 3.5 389
8-Ethoxy-3-(4-fluorophenyl)-1H-pyrazoloquinoline Ethoxy, fluorophenyl Anticancer (IC₅₀: 8 μM) 3.1 307
7-Chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid Propoxyphenyl, methyl Antibacterial (MIC: 2 µg/mL) 4.0 356

Research Findings and Mechanistic Insights

  • Steric vs. Electronic Effects: The 4-iodophenoxy group’s bulkiness may hinder binding in enzymes with narrow active sites (e.g., α-glucosidase), as seen in smaller propoxy/ethoxy analogues . However, in targets requiring halogen bonding (e.g., kinase inhibitors), iodine’s polarizability could enhance potency .
  • Synthetic Feasibility: The target compound’s synthesis likely parallels methods for other 8-alkoxyquinolines, involving nucleophilic substitution of 8-hydroxyquinoline with iodophenoxypropyl halides .

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